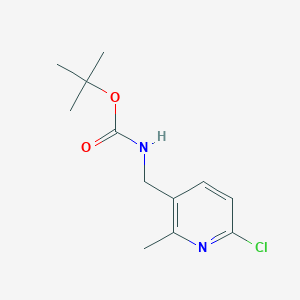![molecular formula C13H24BrNO2 B15304593 Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate is an organic compound with the molecular formula C13H24BrNO2 It is a derivative of carbamic acid and features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclohexane derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of the bromomethyl cyclohexane under controlled temperature conditions . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at specific positions on the cyclohexyl ring.
Reduction: Reduction reactions can be employed to remove the bromine atom, resulting in the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The carbamate moiety can also undergo hydrolysis to release active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl n-{[1-(bromomethyl)cyclopropyl]methyl}carbamate: Similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
Tert-butyl n-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: Features a cyclobutyl ring.
Tert-butyl carbamate: Lacks the bromomethyl and cyclohexyl groups, serving as a simpler analog.
Uniqueness
The presence of the bromomethyl group provides a reactive site for further derivatization, while the cyclohexyl ring offers structural stability and rigidity .
Propriétés
Formule moléculaire |
C13H24BrNO2 |
|---|---|
Poids moléculaire |
306.24 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(bromomethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-10-13(9-14)7-5-4-6-8-13/h4-10H2,1-3H3,(H,15,16) |
Clé InChI |
SRKURNAPKGAJRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



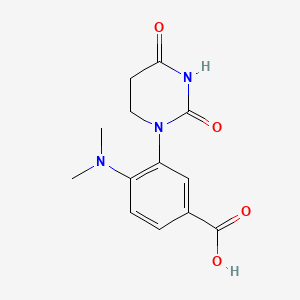

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
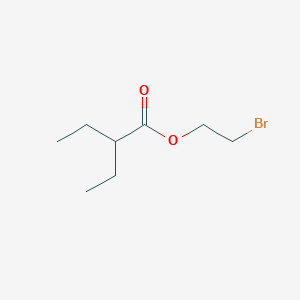
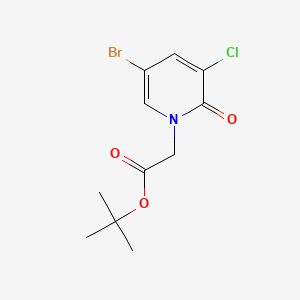


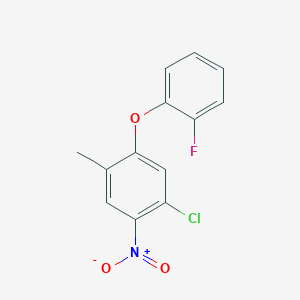
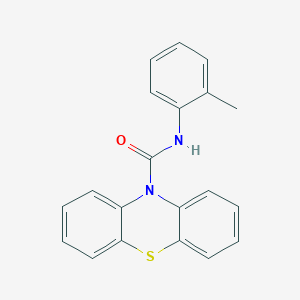
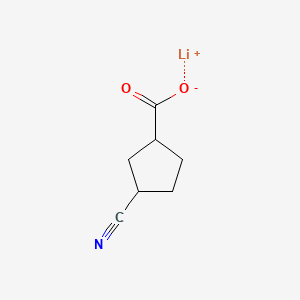
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
